molecular formula C20H22N2O4 B2401932 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate CAS No. 956711-37-8

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B2401932
CAS RN: 956711-37-8
M. Wt: 354.406
InChI Key: MQNWBJNFCWCBOR-UHFFFAOYSA-N
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Description

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit certain enzymes involved in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate in lab experiments is its potential as a building block for the synthesis of new compounds with potential biological activities. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for the study of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate. One potential direction is the synthesis of new compounds using this compound as a building block. Another potential direction is the study of its effects on other enzymes and cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of scientific research.
In conclusion, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a building block for the synthesis of new compounds with potential biological activities.

Synthesis Methods

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate can be synthesized using a multistep reaction process. The first step involves the synthesis of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid, which is then reacted with cyanomethylamine to form the intermediate product. This intermediate product is then reacted with 2-oxoethyl bromide to form the final product.

Scientific Research Applications

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate has potential applications in various fields of scientific research. It can be used as a building block for the synthesis of new compounds with potential biological activities. It has been studied for its potential as an anticancer agent, as well as its potential as an inhibitor of certain enzymes.

properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-9-10-22(17-7-2-1-3-8-17)18(23)13-26-20(25)16-11-14-5-4-6-15(12-16)19(14)24/h1-3,7-8,14-16H,4-6,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNWBJNFCWCBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)OCC(=O)N(CC#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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